molecular formula C23H24N2O B6303399 2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine CAS No. 1810761-10-4

2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine

Cat. No.: B6303399
CAS No.: 1810761-10-4
M. Wt: 344.4 g/mol
InChI Key: DKGODANIVMGFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a phenyl group, a methoxyphenyl group, and a cyclohexyl group attached to a pyrimidine ring. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide. The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, cyclohexyl derivatives, and halogenated pyrimidines .

Scientific Research Applications

2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Properties

IUPAC Name

4-cyclohexyl-6-(4-methoxyphenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-26-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)24-23(25-22)19-10-6-3-7-11-19/h3,6-7,10-17H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGODANIVMGFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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